

An In-depth Technical Guide to QM31: A Novel Apaf-1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

QM31, also known as SVT016426, is a potent and selective small-molecule inhibitor of the Apoptotic Peptidase Activating Factor 1 (Apaf-1). By directly targeting the core component of the apoptosome, **QM31** effectively blocks the intrinsic pathway of apoptosis, a critical process in numerous pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **QM31**. Detailed experimental protocols for key assays and a thorough examination of its mechanism of action within the apoptotic signaling cascade are presented to support further research and development of this promising cytoprotective agent.

Chemical Structure and Properties

QM31 is a complex synthetic molecule with the systematic IUPAC name N-(2-amino-2-oxoethyl)-N,1-bis(2,4-dichlorophenethyl)-4-(3,3-diphenylpropyl)-3,7-dioxo-1,4-diazepane-5-carboxamide. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Synonyms	SVT016426, Apaf-1 inhibitor QM31	[1]
CAS Number	937735-00-7	[1]
Molecular Formula	C39H38Cl4N4O4	[1]
Molecular Weight	768.56 g/mol	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	_

Chemical Structure:

Caption: 2D Chemical Structure of QM31.

Biological Activity and Mechanism of Action

QM31 exerts its cytoprotective effects by directly inhibiting the formation and function of the apoptosome, a key protein complex in the intrinsic pathway of apoptosis.

Inhibition of Apoptosome Formation

The intrinsic apoptotic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. In the cytoplasm, cytochrome c binds to Apaf-1, triggering a conformational change that allows for the recruitment of procaspase-9 and the assembly of the apoptosome. **QM31** has been shown to inhibit the formation of this complex with an IC50 of 7.9 μ M in in vitro assays.[1] This inhibition prevents the subsequent activation of caspase-9, the initiator caspase in this pathway.

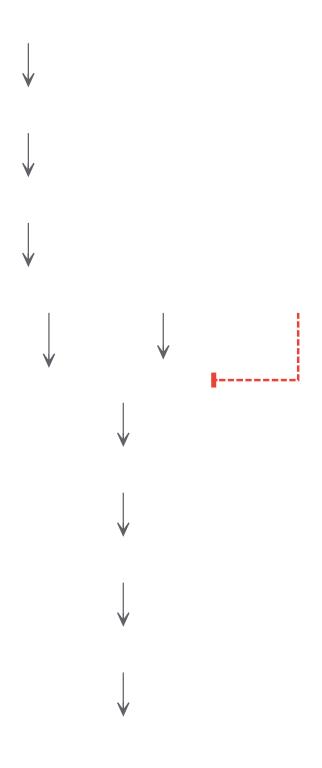
Downstream Effects on Caspase Activation

By preventing the activation of caspase-9, **QM31** effectively blocks the downstream activation of executioner caspases, such as caspase-3 and caspase-7. This ultimately leads to the suppression of the cellular dismantling processes characteristic of apoptosis.



Signaling Pathway

The following diagram illustrates the role of **QM31** in the intrinsic apoptotic signaling pathway.





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Caption: **QM31** inhibits the assembly of the apoptosome.

Quantitative Data

The following table summarizes the key quantitative data reported for **QM31**.

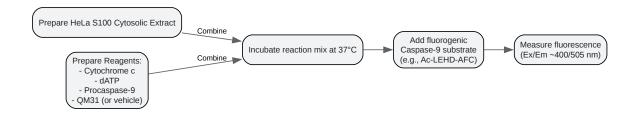
Parameter	Value	Cell Line/System	Conditions	Reference
IC50 (Apoptosome Formation)	7.9 μΜ	In vitro reconstituted system	[1]	
IC50 (Caspase-3 Activation)	~10 µM	Staurosporine- treated Jurkat cells		
Cell Viability (EC50)	Varies by cell type	Various	_	

Experimental Protocols In Vitro Apoptosome Assembly and Caspase-9 Activation Assay

This protocol is adapted from methodologies used to characterize inhibitors of apoptosome formation.

Workflow Diagram:





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Caption: Workflow for in vitro apoptosome assembly assay.

Methodology:

- Preparation of Cytosolic Extracts: HeLa S100 cytosolic extracts are prepared as a source of Apaf-1 and other necessary cellular components.
- Reaction Setup: In a microplate, combine the HeLa S100 extract with purified cytochrome c, dATP, and recombinant procaspase-9.
- Inhibitor Addition: Add varying concentrations of QM31 (or vehicle control) to the reaction mixtures.
- Incubation: Incubate the plate at 37°C for 1 hour to allow for apoptosome formation and caspase-9 activation.
- Detection: Add a fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC).
- Measurement: Measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the caspase-9 activity.

Cellular Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases in cells treated with an apoptotic stimulus and **QM31**.



Methodology:

- Cell Culture: Seed cells (e.g., Jurkat) in a 96-well plate and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of QM31 for 1-2 hours.
- Induction of Apoptosis: Add an apoptosis-inducing agent (e.g., staurosporine) to the wells and incubate for the desired time.
- Lysis and Substrate Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay).
- Measurement: Measure the luminescence using a microplate reader. A decrease in luminescence in QM31-treated wells compared to the control indicates inhibition of caspase activity.

Cell Viability Assay

This assay determines the cytoprotective effect of QM31.

Methodology:

- Cell Culture: Seed cells in a 96-well plate.
- Treatment: Treat the cells with an apoptotic stimulus in the presence or absence of varying concentrations of QM31.
- Incubation: Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).
- Viability Reagent Addition: Add a viability reagent such as MTT, resazurin, or a reagent that measures ATP levels (e.g., CellTiter-Glo®).
- Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol. An increase in signal in QM31-treated wells indicates a protective effect.

Conclusion



QM31 is a valuable research tool for studying the intrinsic apoptotic pathway and holds potential as a therapeutic agent in diseases characterized by excessive apoptosis. Its specific inhibition of Apaf-1 provides a targeted approach to modulating programmed cell death. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the scientific and clinical potential of **QM31**.

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References

- 1. Cell Viability Assay with Staurosporine-treated Jurkat Cells [protocols.io]
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